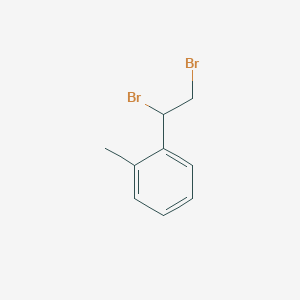
1-(1,2-Dibromoethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dibromoethyl)-2-methylbenzene, also known as α,β-Dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,2-Dibromoethyl)-2-methylbenzene can be synthesized through the bromination of 2-methylstyrene. The reaction typically involves the addition of bromine (Br2) to 2-methylstyrene in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dibromoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 2-methylstyrene using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 2-methylphenol or 2-methylbenzylamine.
Reduction: Formation of 2-methylstyrene.
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
1-(1,2-Dibromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dibromoethyl)-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic addition reactions due to the presence of the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which increase the electrophilicity of the carbon atoms to which they are attached .
Comparación Con Compuestos Similares
1-(1,2-Dibromoethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1,2-Dibromoethane: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methylbenzene: Contains only one bromine atom and a methyl group on the benzene ring.
2-Bromoethylbenzene: Has a single bromine atom on the ethyl group attached to the benzene ring.
Uniqueness: The presence of both bromine atoms and a methyl group in this compound makes it unique in terms of its reactivity and applications. The compound’s ability to undergo multiple types of reactions and its use as an intermediate in various synthetic processes highlight its versatility and importance in organic chemistry .
Propiedades
Número CAS |
90399-62-5 |
|---|---|
Fórmula molecular |
C9H10Br2 |
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1-(1,2-dibromoethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6H2,1H3 |
Clave InChI |
UGRUEZXWELGVEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
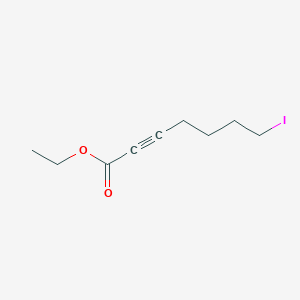
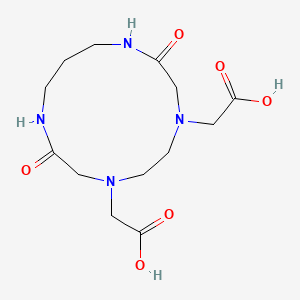

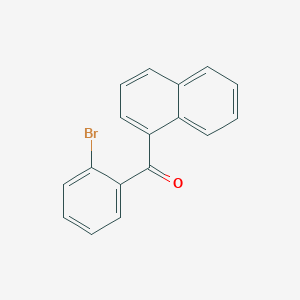
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
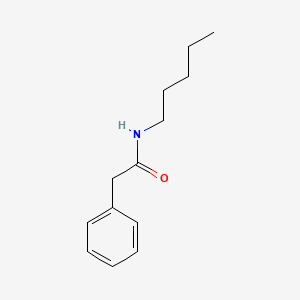
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)

![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
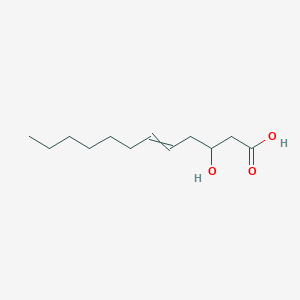
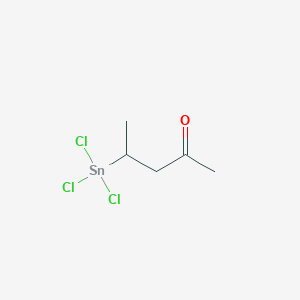
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
